molecular formula C15H27NO5 B12636833 (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal CAS No. 921935-29-7

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal

Cat. No.: B12636833
CAS No.: 921935-29-7
M. Wt: 301.38 g/mol
InChI Key: GVDVWGLTYNNCDG-KBPBESRZSA-N
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Description

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal is a chiral organic compound characterized by a dec-4-enal backbone substituted with a nitropropan-2-yl group bearing dimethoxy and nitro functionalities. The compound’s structural complexity—including a conjugated aldehyde, nitro group, and stereocenters—renders it a subject of interest for synthetic organic chemistry and impurity profiling in drug development pipelines .

Properties

CAS No.

921935-29-7

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal

InChI

InChI=1S/C15H27NO5/c1-4-5-6-7-8-9-10-13(12-17)14(11-16(18)19)15(20-2)21-3/h8-9,12-15H,4-7,10-11H2,1-3H3/t13-,14-/m0/s1

InChI Key

GVDVWGLTYNNCDG-KBPBESRZSA-N

Isomeric SMILES

CCCCCC=CC[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC

Canonical SMILES

CCCCCC=CCC(C=O)C(C[N+](=O)[O-])C(OC)OC

Origin of Product

United States

Preparation Methods

Preparation of 1,1-Dimethoxy-3-nitropropan-2-ol

The starting material for the synthesis of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal is 1,1-dimethoxy-3-nitropropan-2-ol. This compound can be synthesized through the following steps:

  • Nitration of Propanediol : Propanediol undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.

  • Methoxylation : The resulting nitro compound can be treated with methanol in the presence of an acid catalyst to yield the dimethoxy derivative.

Formation of Decenal Backbone

The decenal backbone can be synthesized via several methods, including:

  • Aldol Condensation : An aldol condensation reaction between appropriate aldehydes or ketones can yield a decenal derivative. For example, combining heptanal with butanal under basic conditions leads to the formation of decenal.

Assembly of the Final Compound

Coupling Reaction

The key step in synthesizing (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal is the coupling of the synthesized intermediates:

  • Use of Grignard Reagents : A Grignard reagent derived from decenal can be reacted with 1,1-dimethoxy-3-nitropropan-2-ol to form the final product through nucleophilic addition followed by dehydration.

Purification Techniques

Following synthesis, purification methods such as column chromatography or recrystallization are employed to isolate (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal in high purity.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions
Synthesis of Nitro Alcohol Nitration and Methoxylation HNO₃, H₂SO₄, CH₃OH
Formation of Decenal Aldol Condensation Heptanal, Butanal
Coupling Grignard Reaction Decenal Grignard reagent
Purification Column Chromatography/Recrystallization Solvent systems as needed

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the dimethoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction of the nitro group would produce an amine.

Scientific Research Applications

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The enal moiety can participate in Michael addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on impurities associated with solriamfetol, a drug used for excessive daytime sleepiness. While none of the listed impurities directly match the target compound, structural and functional group comparisons can be drawn:

Table 1: Key Features of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal and Related Compounds

Compound Name Functional Groups Stereochemistry Role/Application
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal Aldehyde, nitro, dimethoxy (2R,2R) Potential synthetic intermediate or impurity
Impurity A: 1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea Urea, hydroxyl, phenyl (2R) Solriamfetol impurity; lacks nitro or aldehyde groups
Impurity B: (2R)-2-(carbamoylamino)-3-phenylpropyl carbamate Carbamate, carbamoyl (2R) Solriamfetol impurity; distinct from nitro-aldehyde systems
Impurity D: (2R)-2-amino-3-phenylpropyl hydrogen carbonate Carbonate, amino (2R) Hydrolytic byproduct; no nitro or conjugated aldehyde

Key Differences:

Functional Groups : The target compound uniquely combines nitro, aldehyde, and dimethoxy groups, whereas solriamfetol impurities (A–D) feature urea, carbamate, or carbonate moieties. This distinction impacts reactivity and stability; for example, nitro groups are electron-withdrawing, influencing redox properties, while carbamates are prone to hydrolysis .

Stereochemical Complexity : Both the target compound and solriamfetol impurities exhibit chiral centers, but the (2R,2R) configuration in the target compound may confer distinct stereoelectronic effects during synthesis or degradation.

Applications : The solriamfetol impurities are linked to pharmaceutical quality control, whereas the target compound’s role remains speculative without additional data.

Biological Activity

(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal is C16H31NO5C_{16}H_{31}NO_5, with a molecular weight of approximately 317.42 g/mol. Its structure features a decenal backbone combined with a dimethoxy and nitro-substituted propanol moiety, which contributes to its unique chemical reactivity.

Synthesis Methods

The synthesis of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal typically involves multiple steps:

  • Formation of the Nitro Group : Achieved through nitration reactions using nitric acid.
  • Introduction of the Dimethoxy Group : Utilizes methanol and an acid catalyst.
  • Aldehyde Formation : Involves oxidation reactions using reagents like pyridinium chlorochromate (PCC).

These steps require precise control of reaction conditions to maximize yield and selectivity.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(3-Nitropropyl)decanalNitro group on propyl chainSimpler structure; lacks dimethoxy group
DecanalStraight-chain aldehydeNo additional functional groups
1,1-DimethoxypropaneDimethoxy group without nitroLacks aldehyde functionality

This table illustrates how (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal's unique combination of functional groups may lead to distinct biological activities compared to its analogs.

Enzyme Interaction Studies

Research has shown that compounds with similar nitro and aldehyde functionalities can interact with various enzymes. For example:

  • Inhibition of Aldose Reductase : Some nitro-containing compounds have demonstrated the ability to inhibit aldose reductase, an enzyme involved in diabetic complications.
  • Antimicrobial Activity : Related compounds have exhibited antimicrobial properties against specific bacterial strains, suggesting that (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal may also possess similar activities.

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of new compounds. While direct studies on (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal are scarce, related compounds have undergone assessments revealing no significant cytotoxicity against various human cancer cell lines . This indicates a potentially favorable safety profile for further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal?

  • Methodological Answer :

  • Use chiral pool synthesis starting from enantiomerically pure precursors (e.g., (2R)-1,1-dimethoxypropan-2-ol derivatives) to preserve stereochemistry .
  • Employ asymmetric catalysis (e.g., organocatalysts or transition-metal catalysts) to control the stereogenic centers during nitroalkene formation .
  • Protect the aldehyde group as a dimethyl acetal during synthesis to prevent undesired side reactions .
    • Data Table :
StepReagents/ConditionsYield (%)Enantiomeric Excess (ee)
Aldehyde ProtectionDimethyl acetal, H+ catalyst85N/A
Nitro Group IntroductionNitroethylbenzene, Dean–Stark reflux7295 (HPLC)

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration by analyzing single-crystal structures (e.g., as done for similar nitroaromatic compounds) .
  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to determine enantiomeric purity .
  • NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting in 1^1H NMR spectra .

Q. What are the critical stability considerations for handling and storing this compound?

  • Methodological Answer :

  • Temperature sensitivity : Store at 0–6°C to minimize nitro group decomposition or thermal racemization .
  • Light sensitivity : Use amber vials to prevent photodegradation of the conjugated enal-nitro system.
  • Moisture control : Store under inert gas (argon) to avoid hydrolysis of the dimethyl acetal .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the nitro group in nucleophilic environments?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Use 15^{15}N-labeled nitro groups to track reaction pathways (e.g., reduction to amine or elimination to nitrile) .
  • DFT calculations : Model transition states for nitro group reduction (e.g., using B3LYP/6-31G* basis sets) to predict regioselectivity .
    • Data Table :
Reaction ConditionProductActivation Energy (kJ/mol)
H2_2/Pd-CDec-4-enal amine derivative92.3 (DFT)
NaBH4_4/MeOHNitrile byproduct105.7 (experimental)

Q. How can computational chemistry predict the environmental fate of this compound?

  • Methodological Answer :

  • Quantitative Structure-Property Relationship (QSPR) : Estimate log KowK_{ow} (octanol-water partition coefficient) to predict bioaccumulation potential .
  • Molecular dynamics simulations : Model hydrolysis rates of the dimethyl acetal under varying pH conditions .
    • Key Parameters :
  • Predicted log KowK_{ow}: 2.8 (moderate hydrophobicity).
  • Hydrolysis half-life (pH 7): 14 days (simulated) .

Q. What experimental strategies mitigate racemization during large-scale synthesis?

  • Methodological Answer :

  • Low-temperature reactions : Perform nitroalkene condensation below 0°C to suppress thermal racemization .
  • Enantioselective crystallization : Use chiral resolving agents (e.g., tartaric acid derivatives) to purify diastereomeric salts .
  • Real-time monitoring : In-line FTIR or polarimetry to track enantiomeric excess during synthesis .

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